molecular formula C33H40O18 B12422080 [(2S,3S,4R,5R)-4-hydroxy-2-[[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxymethyl]-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

[(2S,3S,4R,5R)-4-hydroxy-2-[[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxymethyl]-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

Cat. No.: B12422080
M. Wt: 724.7 g/mol
InChI Key: LHGNBKKPEPCPCT-CHQRVIDVSA-N
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Description

The compound “[(2S,3S,4R,5R)-4-hydroxy-2-[[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxymethyl]-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate” is a complex organic molecule. It features multiple hydroxyl groups, methoxy groups, and a prop-2-enoate moiety, indicating its potential for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including protection and deprotection of hydroxyl groups, esterification, and glycosylation reactions. Typical reagents might include protecting groups like TBDMS (tert-butyldimethylsilyl) for hydroxyl groups, and coupling reagents like DCC (dicyclohexylcarbodiimide) for esterification.

Industrial Production Methods

Industrial production would require optimization of these synthetic steps to ensure high yield and purity. This might involve the use of automated synthesizers and large-scale reactors, along with rigorous purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).

    Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).

    Substitution: Reagents like NaOH (Sodium hydroxide) or K₂CO₃ (Potassium carbonate).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of phenols or other substituted aromatic compounds.

Scientific Research Applications

This compound could have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its multiple functional groups.

    Medicine: Possible therapeutic applications, especially if it exhibits biological activity.

    Industry: Use in the synthesis of polymers or as an intermediate in the production of other chemicals.

Mechanism of Action

The compound’s mechanism of action would depend on its specific interactions with biological molecules. It might act as an enzyme inhibitor or activator, interact with cell membranes, or participate in signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • [(2S,3S,4R,5R)-4-hydroxy-2-[[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxymethyl]-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
  • This compound

Uniqueness

The unique combination of functional groups in this compound might confer specific reactivity and biological activity that distinguishes it from similar molecules.

Biological Activity

The compound is characterized by a complex structure that includes multiple hydroxyl and methoxy groups, contributing to its potential biological activities. Understanding its biological activity involves exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented as follows:

 2S 3S 4R 5R 4 hydroxy 2 E 3 4 hydroxy 3 5 dimethoxyphenyl prop 2 enoyl oxymethyl 5 hydroxymethyl 2 2R 3R 4S 5S 6R 3 4 5 trihydroxy 6 hydroxymethyl oxan 2 yl oxyoxolan 3 yl E 3 4 hydroxy 3 methoxyphenyl prop 2 enoate\text{ 2S 3S 4R 5R 4 hydroxy 2 E 3 4 hydroxy 3 5 dimethoxyphenyl prop 2 enoyl oxymethyl 5 hydroxymethyl 2 2R 3R 4S 5S 6R 3 4 5 trihydroxy 6 hydroxymethyl oxan 2 yl oxyoxolan 3 yl E 3 4 hydroxy 3 methoxyphenyl prop 2 enoate}

Key Features

  • Hydroxyl Groups : The presence of multiple hydroxyl (-OH) groups enhances solubility and reactivity.
  • Methoxy Groups : Methoxy (-OCH₃) substitutions can influence the compound's lipophilicity and biological interactions.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of hydroxyl groups is known to contribute to free radical scavenging activity. For instance:

  • A study on polyphenolic compounds demonstrated that hydroxylated structures can effectively neutralize reactive oxygen species (ROS), thereby reducing oxidative stress in cells .

Anticancer Properties

The compound's structural analogs have shown promising anticancer activities:

  • In vitro studies have reported that derivatives with similar functional groups can inhibit the proliferation of various cancer cell lines. For example, certain chalcone derivatives demonstrated IC50 values in the micromolar range against human tumor cells .

Antimicrobial Activity

Compounds with phenolic structures are often evaluated for antimicrobial properties:

  • A review highlighted the antimicrobial effects of polyphenolic compounds derived from plants like Stevia rebaudiana, suggesting that similar structural motifs could exhibit comparable activity against pathogenic bacteria and fungi .

The biological activities of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes involved in cancer progression and inflammation.
  • Modulation of Signaling Pathways : The interaction with cellular signaling pathways (e.g., NF-kB and MAPK pathways) is a common mechanism for polyphenolic compounds leading to reduced inflammation and cancer cell survival .

Case Study 1: Anticancer Activity

A study investigated a related compound's effects on breast cancer cell lines. The results indicated a dose-dependent inhibition of cell viability with an IC50 value of approximately 10 µM. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways .

Case Study 2: Antioxidant Efficacy

In a separate investigation, the antioxidant capacity was measured using DPPH and ABTS assays. The compound exhibited significant scavenging activity comparable to well-known antioxidants like ascorbic acid. This suggests potential applications in preventing oxidative stress-related diseases .

Properties

Molecular Formula

C33H40O18

Molecular Weight

724.7 g/mol

IUPAC Name

[(2S,3S,4R,5R)-4-hydroxy-2-[[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxymethyl]-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C33H40O18/c1-44-19-10-16(4-7-18(19)36)5-9-25(38)49-31-28(41)23(14-35)50-33(31,51-32-30(43)29(42)27(40)22(13-34)48-32)15-47-24(37)8-6-17-11-20(45-2)26(39)21(12-17)46-3/h4-12,22-23,27-32,34-36,39-43H,13-15H2,1-3H3/b8-6+,9-5+/t22-,23-,27-,28-,29+,30-,31+,32-,33+/m1/s1

InChI Key

LHGNBKKPEPCPCT-CHQRVIDVSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)/C=C/C(=O)OC[C@@]2([C@H]([C@@H]([C@H](O2)CO)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)OC)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C=CC(=O)OCC2(C(C(C(O2)CO)O)OC(=O)C=CC3=CC(=C(C=C3)O)OC)OC4C(C(C(C(O4)CO)O)O)O

Origin of Product

United States

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